

6-Chloropyrimidin-2(1H)-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Chloropyrimidin-2(1H)-one

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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of **6-Chloropyrimidin-2(1H)-one**. This guide includes summarized data, representative experimental protocols, and visualizations to facilitate its application in research and development.

Chemical Properties and Structure

6-Chloropyrimidin-2(1H)-one is a heterocyclic organic compound featuring a pyrimidine ring. The presence of a chlorine atom and a lactam functional group makes it a versatile intermediate in the synthesis of a variety of bioactive molecules.

General Information

Property	Value
Molecular Formula	C ₄ H ₃ ClN ₂ O ^[1]
Molecular Weight	130.53 g/mol ^[1]
CAS Number	80927-55-5 ^[1]
Appearance	Off-white to light yellow crystalline powder
Melting Point	153 °C ^[1]

Structural Identifiers

Identifier	Value
IUPAC Name	6-chloro-1H-pyrimidin-2-one
SMILES	C1=C(NC(=O)N=C1)Cl[1]
InChI	InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
InChIKey	KVHNGYWHLJFNQ-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Due to the limited availability of public spectroscopic data for **6-Chloropyrimidin-2(1H)-one**, the following tables provide predicted and expected values based on the analysis of similar chemical structures and established spectroscopic principles.

NMR Spectroscopy

Solvent: DMSO-d₆

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	~6.5	d	~4.0
H-5	~7.8	d	~4.0
N-H	~12.5	br s	-

¹³ C NMR	Chemical Shift (δ) ppm
C-2	~160
C-4	~110
C-5	~145
C-6	~150

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	N-H stretch
1680-1660	Strong	C=O stretch (lactam)
1600-1580	Medium	C=C stretch
1450-1400	Medium	C-N stretch
800-750	Strong	C-Cl stretch

Mass Spectrometry

m/z	Relative Intensity (%)	Assignment
130/132	100/33	[M] ⁺ / [M+2] ⁺ (isotopic pattern for Cl)
102/104	Variable	[M-CO] ⁺
95	Variable	[M-Cl] ⁺
68	Variable	[M-Cl-HCN] ⁺

Experimental Protocols (Representative)

The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Synthesis of 6-Chloropyrimidin-2(1H)-one

This protocol describes a plausible two-step synthesis starting from barbituric acid.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine barbituric acid (1 mole) and phosphorus oxychloride (5 moles).
- Catalyst Addition: Slowly add N,N-dimethylaniline (0.2 moles) as a catalyst.

- Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.
- Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice. The crude 2,4,6-trichloropyrimidine will precipitate.
- Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Selective Hydrolysis to **6-Chloropyrimidin-2(1H)-one**

- Reaction Setup: Dissolve the crude 2,4,6-trichloropyrimidine (1 mole) in a suitable solvent such as aqueous acetone or dioxane.
- Base Addition: Add a stoichiometric amount of a weak base, such as sodium bicarbonate (2 moles), portion-wise while stirring at room temperature. The selective hydrolysis of the chlorine atoms at positions 2 and 4 is favored under these mild conditions.
- Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Acidification: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
- Isolation: The product, **6-Chloropyrimidin-2(1H)-one**, will precipitate out of the solution. Filter the solid, wash with cold water, and proceed to purification.

Purification by Recrystallization

- Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable solvent system for the recrystallization of **6-Chloropyrimidin-2(1H)-one**.
- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
- Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and

allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.[2][3][4][5]

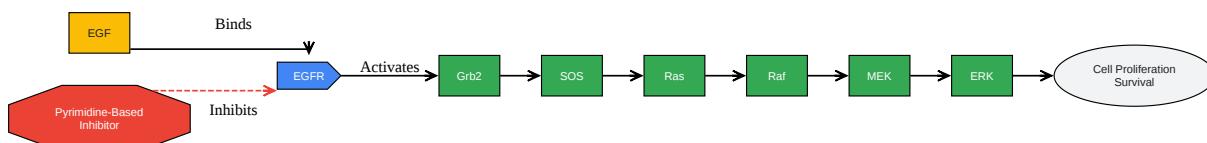
Reactivity and Applications

6-Chloropyrimidin-2(1H)-one is a valuable building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of pyrimidine derivatives.

These derivatives have been investigated for a variety of pharmacological activities, including as antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many kinase inhibitors.

Signaling Pathway Visualization (Representative)

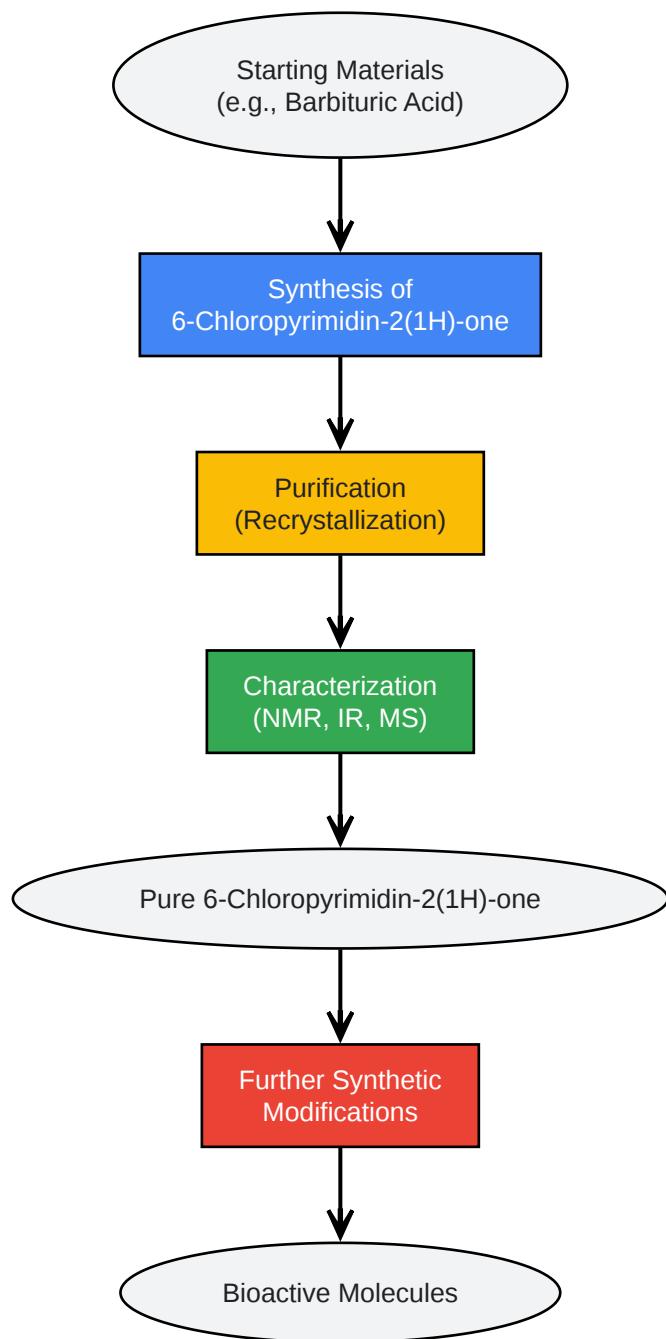
While the specific role of **6-Chloropyrimidin-2(1H)-one** in signaling pathways is not well-documented, pyrimidine derivatives are known to act as inhibitors of key kinases in pathways such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12] The following diagram illustrates a generalized representation of the EGFR signaling pathway, where a pyrimidine-based inhibitor could potentially act.



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Caption: Representative EGFR signaling pathway, a target for pyrimidine-based inhibitors.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a pyrimidine derivative.



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Caption: General workflow for the synthesis and utilization of **6-Chloropyrimidin-2(1H)-one**.

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